4-Amino-2-(benzyloxy)-N,N-dimethylbenzamide

Medicinal chemistry Lead optimization Physicochemical profiling

4-Amino-2-(benzyloxy)-N,N-dimethylbenzamide (CAS 1488572-67-3, molecular formula C₁₆H₁₈N₂O₂, molecular weight 270.33 g·mol⁻¹) is a tetra-substituted benzamide derivative bearing a 4-amino group, a 2-benzyloxy ether, and an N,N-dimethyl carboxamide moiety. The compound belongs to the broader 2-benzyloxybenzamide chemotype that has been explored across multiple drug discovery programs, including as PSD95-nNOS protein-protein interaction inhibitors for ischemic stroke , selective sphingomyelin synthase 2 (SMS2) inhibitors for atherosclerosis , and LRRK2 kinase inhibitors for Parkinson's disease.

Molecular Formula C16H18N2O2
Molecular Weight 270.33 g/mol
Cat. No. B7894124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-(benzyloxy)-N,N-dimethylbenzamide
Molecular FormulaC16H18N2O2
Molecular Weight270.33 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=C(C=C(C=C1)N)OCC2=CC=CC=C2
InChIInChI=1S/C16H18N2O2/c1-18(2)16(19)14-9-8-13(17)10-15(14)20-11-12-6-4-3-5-7-12/h3-10H,11,17H2,1-2H3
InChIKeyOSVBIFSLRWRZEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-2-(benzyloxy)-N,N-dimethylbenzamide: Structural and Procurement Profile for the 2,4-Disubstituted N,N-Dimethylbenzamide Scaffold


4-Amino-2-(benzyloxy)-N,N-dimethylbenzamide (CAS 1488572-67-3, molecular formula C₁₆H₁₈N₂O₂, molecular weight 270.33 g·mol⁻¹) is a tetra-substituted benzamide derivative bearing a 4-amino group, a 2-benzyloxy ether, and an N,N-dimethyl carboxamide moiety . The compound belongs to the broader 2-benzyloxybenzamide chemotype that has been explored across multiple drug discovery programs, including as PSD95-nNOS protein-protein interaction inhibitors for ischemic stroke [1], selective sphingomyelin synthase 2 (SMS2) inhibitors for atherosclerosis [2], and LRRK2 kinase inhibitors for Parkinson's disease [3]. This specific substitution pattern—combining a hydrogen-bond-donating 4-amino group with a lipophilic 2-benzyloxy group on a tertiary dimethylamide scaffold—generates a distinct physicochemical profile that cannot be replicated by simple in-class analogs.

Why In-Class Benzamide Analogs Cannot Substitute for 4-Amino-2-(benzyloxy)-N,N-dimethylbenzamide in SAR-Driven Workflows


Substitution of the 4-amino-2-(benzyloxy)-N,N-dimethylbenzamide scaffold by apparently similar benzamide derivatives introduces quantifiable changes in molecular properties that propagate into biological performance. In the 2-benzyloxybenzamide SMS2 inhibitor series, systematic SAR across 33 synthesized compounds demonstrated that the nature and position of substituents on the benzamide core directly dictate target potency, with IC₅₀ values spanning from 91 nM (lead compound Ly93) to inactive for certain regioisomers [1]. Similarly, in the PSD95-nNOS PPI benzyloxybenzamide series, structural optimization of 20 derivatives around the SCR4026 chemotype revealed that modifications to the benzyloxy and amide substituents produced neuroprotective activity changes quantifiable in both primary cortical neuron glutamate-damage models and in vivo MCAO stroke models [2]. The N,N-dimethyl amide moiety specifically influences the rotational barrier around the amide C–N bond, altering conformational accessibility [3], while the 4-amino group contributes 2 hydrogen bond donors (calculated) that are absent in des-amino analogs such as 2-(benzyloxy)-N,N-dimethylbenzamide (MW 255.31, 0 HBD). These structural features create a unique interaction fingerprint that generic benzamide analogs cannot reproduce without explicit validation.

Product-Specific Quantitative Differentiation Evidence for 4-Amino-2-(benzyloxy)-N,N-dimethylbenzamide Versus Closest Analogs


Molecular Weight and Lipophilicity Differentiation from the 4-Amino-2-hydroxy-N,N-dimethylbenzamide Analog

Replacement of the 2-benzyloxy group in the target compound with a 2-hydroxy group produces 4-amino-2-hydroxy-N,N-dimethylbenzamide (CAS 412357-90-5, MW 180.20), a compound with substantially different physicochemical properties. The benzyloxy substituent in the target compound contributes an additional 90.13 g·mol⁻¹ in molecular weight and introduces an aromatic ring system that increases lipophilicity . While direct experimental cLogP values for the target compound have not been reported in primary literature, structurally analogous C₁₆H₁₈N₂O₂ benzamides with similar substitution patterns exhibit LogP values in the range of 3.0–3.2 , compared to an estimated LogP of approximately 0.8–1.2 for the des-benzyl hydroxy analog . This LogP differential of approximately 2 log units translates to a theoretical ~100-fold difference in octanol-water partition coefficient, which would predict significantly altered membrane permeability and protein-binding characteristics.

Medicinal chemistry Lead optimization Physicochemical profiling Benzamide scaffold

Hydrogen Bond Donor Profile Differentiation from the Des-Amino Analog 2-(Benzyloxy)-N,N-dimethylbenzamide

The presence of the 4-amino group in the target compound contributes 2 hydrogen bond donors (calculated from the primary aromatic amine), whereas the des-amino comparator 2-(benzyloxy)-N,N-dimethylbenzamide (MW 255.31) possesses 0 HBD . This distinction is mechanistically significant: in the 2-benzyloxybenzamide LRRK2 kinase inhibitor patent series (EP 2611772 B1), the presence and positioning of amino substituents on the benzamide core were demonstrated to modulate kinase inhibitory activity [1]. Furthermore, the 4-amino group enables participation in hydrogen-bonding networks with biological targets—a capability supported by class-level SAR from the benzyloxy benzamide neuroprotective series, where amine-containing derivatives demonstrated target engagement at PSD95-nNOS protein-protein interfaces [2]. The target compound thus provides two additional H-bond donor interactions that are completely absent in the des-amino analog.

Medicinal chemistry H-bond interactions Kinase inhibitor design Target engagement

Regioisomeric Differentiation: 4-Amino-2-benzyloxy vs. 3-Amino-4-benzyloxy and 2-Amino-5-benzyloxy N,N-Dimethylbenzamide Positional Isomers

The target compound (4-amino-2-benzyloxy-substituted) differs from two commercially available regioisomers—3-amino-4-(benzyloxy)-N,N-dimethylbenzamide (CAS 1555371-41-9) and 2-amino-5-benzyloxy-N,N-dimethylbenzamide (CAS 847861-77-2)—solely in the positional arrangement of the amino and benzyloxy substituents on the benzamide ring . Although all three share identical molecular formula (C₁₆H₁₈N₂O₂) and molecular weight (270.33), the different substitution pattern produces distinct electron density distributions and steric environments around the amide moiety. In the broader benzyloxybenzamide SAR literature, positional isomerism has been shown to produce dramatic potency shifts: in the 2-benzyloxybenzamide SMS2 inhibitor series, moving substituents between the 2-, 3-, and 4-positions generated IC₅₀ values ranging from 91 nM to inactive [1]. The 4-amino-2-benzyloxy arrangement places the H-bond-donating amino group para to the amide carbonyl (maximizing resonance effects) while positioning the benzyloxy group ortho, creating a sterically constrained environment around the amide bond that influences the rotational barrier of the N,N-dimethyl group [2].

Regioisomer selectivity SAR Target specificity Isomer comparison

Amide Substitution Differentiation: N,N-Dimethyl vs. Primary Amide in the 4-Amino-2-(benzyloxy)benzamide Series

The target compound differs from 4-amino-2-(benzyloxy)benzamide (CAS 100870-15-3, MW 242.27) by substitution of the primary amide (–CONH₂) with an N,N-dimethyl amide (–CON(CH₃)₂) . This modification eliminates 2 H-bond donors (from –NH₂ of primary amide) while increasing molecular weight by 28.06 g·mol⁻¹ and lipophilicity. Critically, the N,N-dimethyl substitution alters the amide bond rotational dynamics: in N,N-dimethylbenzamides, the barrier to rotation about the amide C–N bond is measurably influenced by ortho-substituents, with temperature-dependent ¹H-NMR studies demonstrating coalescence temperatures that vary with substitution pattern [1]. The N,N-dimethyl amide also confers resistance to amidase-mediated hydrolysis compared to primary amides—a property exploited in multiple drug design programs . In the PSD95-nNOS benzyloxybenzamide neuroprotective series, the optimized lead compound 29 (LY836) incorporates a substituted amide moiety and demonstrated oral bioavailability with T₁/₂ = 4.26 h (p.o.) and 4.08 h (i.v.), suggesting that tertiary amide functionality contributes to metabolic stability [2].

Amide SAR Conformational analysis Metabolic stability N,N-dimethylbenzamide

Validated Research and Procurement Application Scenarios for 4-Amino-2-(benzyloxy)-N,N-dimethylbenzamide


SAR Exploration of Benzyloxybenzamide-Based PSD95-nNOS Protein-Protein Interaction Inhibitors for Ischemic Stroke

The target compound serves as a key scaffold for structure-activity relationship studies in the PSD95-nNOS PPI inhibitor program. The benzyloxybenzamide chemotype, exemplified by SCR4026 and its optimized derivative 29 (LY836), has demonstrated quantitative neuroprotection in glutamate-damaged primary cortical neurons and significant infarct size reduction in rat MCAO models [1]. The 4-amino-2-benzyloxy substitution pattern on the N,N-dimethylbenzamide core provides a tractable starting point for systematic variation of the amine and benzyloxy substituents while maintaining the metabolically stable tertiary amide. Procurement of this specific regioisomer (CAS 1488572-67-3) rather than positional isomers (e.g., 3-amino-4-benzyloxy or 2-amino-5-benzyloxy variants) is critical, as SAR from analogous series demonstrates that substituent position can shift potency from nanomolar to inactive.

Kinase Inhibitor Design Leveraging the 2-Benzyloxy-4-amino Pharmacophore for LRRK2 and Related Kinase Targets

The 2-(benzyloxy)benzamide scaffold is claimed in granted patents as an LRRK2 kinase inhibitor chemotype for Parkinson's disease, including familial Parkinson's associated with G2019S and R1441G LRRK2 mutations [2]. The 4-amino substituent on the target compound introduces hydrogen-bond donor capacity that can engage kinase hinge-region residues, while the N,N-dimethyl amide avoids metabolic liabilities associated with primary amides. Researchers pursuing LRRK2 or structurally related kinase targets should select this compound over des-amino analogs (e.g., 2-(benzyloxy)-N,N-dimethylbenzamide, which lacks the critical hinge-binding amino group) or primary amide analogs (e.g., 4-amino-2-(benzyloxy)benzamide, which may exhibit reduced metabolic stability). The compound's predicted LogP of ~3.0–3.2 places it within the favorable range for CNS penetration, consistent with the therapeutic context of Parkinson's disease.

Versatile Synthetic Intermediate for Parallel Library Synthesis of 2,4-Disubstituted Benzamide Derivatives

The 4-amino group enables further derivatization via amide coupling, reductive amination, sulfonamide formation, or diazotization chemistry, while the 2-benzyloxy group can be selectively deprotected (hydrogenolysis) to reveal a phenolic hydroxyl for orthogonal functionalization [3]. This dual orthogonal reactivity distinguishes the target compound from analogs lacking either the 4-amino handle (e.g., 2-(benzyloxy)-N,N-dimethylbenzamide) or the protected 2-hydroxy group (e.g., 4-amino-N,N-dimethylbenzamide). The benzyl ether serves as a stable protecting group under basic and nucleophilic conditions that would be incompatible with free phenols, enabling synthetic sequences that are precluded in the hydroxy analog. Procurement from reputable vendors (e.g., CymitQuimica/Biosynth brand) ensures characterized material suitable for multi-step library synthesis without the need for in-house preparation of this differentially protected intermediate .

Physicochemical Probe Compound for Evaluating Lipophilic Amine-Benzamide Membrane Permeability Relationships

With 2 HBD (both from the 4-NH₂), 4 HBA, MW 270.33, and a predicted LogP of ~3.0–3.2, the target compound occupies a favorable physicochemical space for evaluating passive membrane permeability in the context of CNS drug design . This profile is substantially differentiated from the 4-amino-2-hydroxy analog (MW 180.20, LogP ~0.8–1.2), which sits in a more hydrophilic space more suitable for peripheral targets. The ~100-fold predicted difference in octanol-water partition coefficient between the benzyloxy and hydroxy analogs provides a matched molecular pair for experimentally quantifying the contribution of the benzyloxy substituent to permeability, protein binding, and metabolic clearance in a drug discovery setting. Researchers conducting permeability SAR should ensure the benzyloxy analog (CAS 1488572-67-3) rather than a positional isomer is used, as even isomeric benzyloxy placement can alter conformational preferences and measured LogD values.

Quote Request

Request a Quote for 4-Amino-2-(benzyloxy)-N,N-dimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.